

Preclinical Profile of GLP-1R Agonist 15: A Technical Whitepaper

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Compound of Interest		
Compound Name:	GLP-1R agonist 15	
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Abstract

This document provides a comprehensive technical overview of the preclinical data for the novel glucagon-like peptide-1 receptor (GLP-1R) agonist, designated as Compound 15. The following sections detail the in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic profile of Compound 15. All experimental data are presented in standardized tables for clarity and comparative analysis. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate understanding and replication of key findings.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation.[1][2] Activation of the GLP-1 receptor by endogenous GLP-1 or exogenous agonists stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[1][2][3] These multifaceted actions have established the GLP-1R as a key therapeutic target for type 2 diabetes and obesity.[1][4] Compound 15 is a novel, potent, and selective long-acting GLP-1R agonist developed to overcome the short half-life of native GLP-1, which is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] This whitepaper summarizes the preclinical studies conducted to characterize the pharmacological properties of Compound 15.



In Vitro Pharmacology Receptor Binding and Activation

The affinity of Compound 15 for the human GLP-1 receptor (hGLP-1R) and its potency in stimulating downstream signaling pathways were assessed in various cell-based assays.

Table 1: In Vitro Activity of Compound 15 at the Human GLP-1 Receptor

Assay Type	Cell Line	Parameter	Compound 15	Reference (GLP-1)
Receptor Binding	CHO-K1 (hGLP- 1R)	Ki (nM)	0.85	1.2
cAMP Accumulation	HEK293 (hGLP- 1R)	EC50 (nM)	0.25	0.5
β-arrestin Recruitment	HEK293 (hGLP- 1R)	EC50 (nM)	5.2	3.8
Insulin Secretion	INS-1E cells	EC50 (nM)	0.4	0.9

Experimental Protocols

Receptor Binding Assay (Competitive Binding):

- Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1 receptor.
- Radioligand: [125I]-GLP-1.
- Procedure: Cell membranes were incubated with a fixed concentration of [125I]-GLP-1 and increasing concentrations of unlabeled Compound 15 or native GLP-1. Non-specific binding was determined in the presence of a high concentration of unlabeled GLP-1.
- Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay:



- Cell Line: Human Embryonic Kidney (HEK293) cells expressing the hGLP-1R.
- Procedure: Cells were incubated with varying concentrations of Compound 15 or GLP-1 in the presence of a phosphodiesterase inhibitor. Intracellular cAMP levels were measured using a commercially available immunoassay kit.
- Data Analysis: Dose-response curves were generated, and EC50 values were determined using a four-parameter logistic fit.

β-arrestin Recruitment Assay:

- Cell Line: HEK293 cells co-expressing hGLP-1R and a β-arrestin fusion protein (e.g., linked to a reporter enzyme).
- Procedure: Cells were stimulated with Compound 15 or GLP-1, and the recruitment of βarrestin to the receptor was quantified by measuring the reporter enzyme activity.
- Data Analysis: EC50 values were calculated from the dose-response curves.

In Vitro Insulin Secretion Assay:

- Cell Line: INS-1E pancreatic β-cell line.
- Procedure: Cells were cultured under low glucose conditions and then stimulated with a high glucose concentration in the presence of varying concentrations of Compound 15 or GLP-1.
 Insulin secreted into the medium was quantified by ELISA.
- Data Analysis: EC50 values were determined from the glucose-stimulated insulin secretion dose-response curves.

In Vivo Pharmacology

The efficacy of Compound 15 in improving glycemic control and reducing body weight was evaluated in rodent models of diabetes and obesity.

Glucose Tolerance and Body Weight Reduction

Table 2: In Vivo Efficacy of Compound 15 in Diet-Induced Obese (DIO) Mice



Parameter	Vehicle	Compound 15 (10 nmol/kg, s.c., daily)
Body Weight Change (Day 14)	+2.5%	-15.2%
Cumulative Food Intake (Day 14)	100%	78%
Blood Glucose AUC (OGTT, Day 14)	100%	65%

Experimental Protocols

Animal Model:

- Species: C57BL/6J mice.
- Diet: High-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

Dosing and Measurements:

- Administration: Compound 15 or vehicle was administered subcutaneously (s.c.) once daily for 14 days.
- Body Weight and Food Intake: Measured daily.
- Oral Glucose Tolerance Test (OGTT): Performed on day 14 after an overnight fast. Mice
 were administered an oral gavage of glucose (2 g/kg), and blood glucose levels were
 measured at various time points. The area under the curve (AUC) for glucose was
 calculated.

Pharmacokinetics

The pharmacokinetic profile of Compound 15 was assessed in rats to determine its absorption, distribution, metabolism, and excretion properties.

Table 3: Pharmacokinetic Parameters of Compound 15 in Rats (10 nmol/kg, s.c.)



Parameter	Value
Tmax (h)	8
Cmax (nM)	25
AUC0-inf (nM*h)	1250
Half-life (t1/2) (h)	48
Bioavailability (%)	85

Experimental Protocol

Animal Model:

Species: Sprague-Dawley rats.

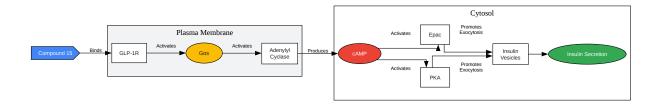
Dosing and Sampling:

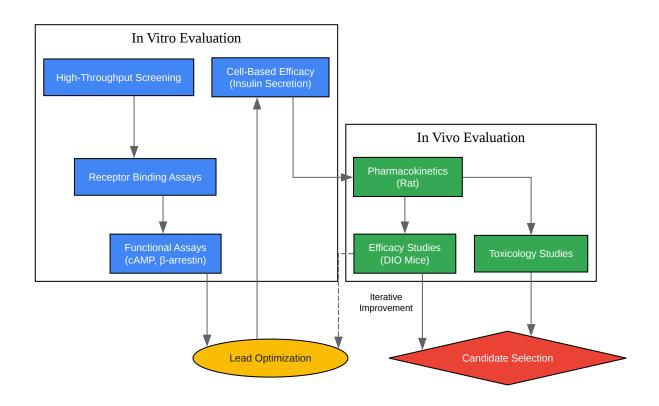
- Administration: A single subcutaneous injection of Compound 15.
- Blood Sampling: Blood samples were collected at predetermined time points post-dosing.
- Analysis: Plasma concentrations of Compound 15 were determined using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Signaling Pathways and Experimental Workflows GLP-1R Signaling Pathway

Activation of the GLP-1R by an agonist like Compound 15 initiates multiple intracellular signaling cascades that are crucial for its therapeutic effects.[3] The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which collectively promote glucose-dependent insulin secretion from pancreatic β-cells.[3][6]







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